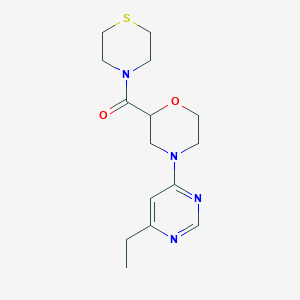![molecular formula C26H29N3O4 B2364937 N-(2,5-diethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 866346-37-4](/img/structure/B2364937.png)
N-(2,5-diethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its long IUPAC name. It includes several functional groups, such as an imino group, a carboxamide group, and an ethoxy group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C26H29N3O4) and molecular weight (447.535).Aplicaciones Científicas De Investigación
Organic Synthesis and Structural Analysis
Research on compounds structurally related to N-(2,5-diethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide has focused on their synthesis and structural characterization. For example, the synthesis and antimicrobial activity of related pyrano[2,3-c]pyridine derivatives have been studied, showing that these compounds demonstrate significant activity against bacterial or fungal strains, comparable or even better than standard drugs (Zhuravel et al., 2005). Additionally, polymorphic modifications of related compounds with potential as new hypertension remedies have been identified, highlighting the importance of structural analysis in drug development (Shishkina et al., 2018).
Antimicrobial and Antifungal Activities
A series of novel compounds, including those with structural similarities to the one , have been synthesized and tested for their antibacterial and antifungal properties. For instance, the synthesis and antibacterial studies of new 1,10-diethoxy-1H-pyrano[4,3-b]quinolines have been conducted, highlighting the potential of these compounds in antimicrobial applications (Dhanabal et al., 2006).
Cytotoxicity and Anticancer Research
The development and testing of pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents also suggest that related compounds could have applications in anticancer research due to their cytotoxic activities against various cancer cell lines. This includes research on thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, with some showing potent antiproliferative activity against human cancer cell lines, underscoring the potential of these compounds in the design of cancer therapies (Hung et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
N-(2,5-diethoxyphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4/c1-3-31-18-9-10-22(32-4-2)21(15-18)28-26(30)20-14-17-13-16-7-5-11-29-12-6-8-19(23(16)29)24(17)33-25(20)27/h9-10,13-15,27H,3-8,11-12H2,1-2H3,(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMMCPDCLXLFOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1-hydroxycyclopentyl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2364854.png)
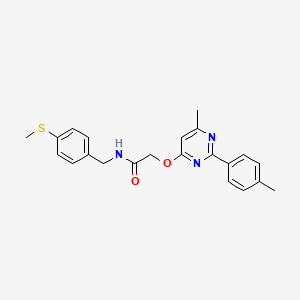
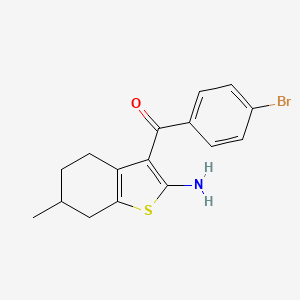
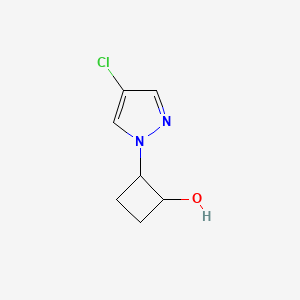
![N-(benzo[b]thiophen-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2364862.png)
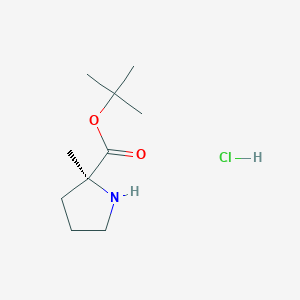
![1-[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B2364866.png)
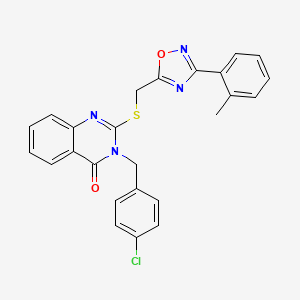
![N-benzyl-3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2364870.png)
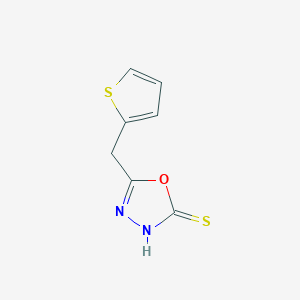
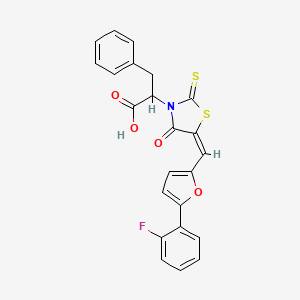
![3-(Benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2364873.png)
![3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine](/img/structure/B2364874.png)
